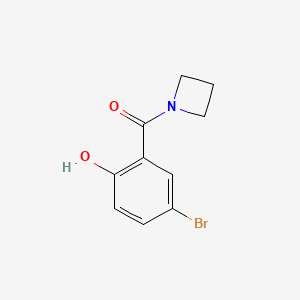![molecular formula C13H16N2O2 B7474666 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
2-[acetyl(methyl)amino]-N-cyclopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Acetyl(methyl)amino]-N-cyclopropylbenzamide, also known as ACPB, is a chemical compound that belongs to the class of benzamide derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C14H17N2O2. ACPB is a promising compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA receptors are ionotropic or metabotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has been shown to enhance the activity of GABA receptors by increasing the affinity of GABA for the receptor or by increasing the frequency of channel opening. 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has also been shown to inhibit the activity of voltage-gated calcium channels, which are important for the release of neurotransmitters.
Biochemical and Physiological Effects:
2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide can enhance the activity of GABA receptors, inhibit the activity of voltage-gated calcium channels, and induce apoptosis in cancer cells. In vivo studies have shown that 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide can reduce anxiety-like behavior in rodents and inhibit the growth of tumors in mice. 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has also been shown to have analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in high yield. 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide is also a selective and potent modulator of GABA receptors, making it a useful pharmacological tool for studying the role of GABA receptors in various biological systems. However, 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide also has some limitations. It has poor water solubility, which can limit its use in aqueous systems. 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide also has a short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide. One direction is to further investigate the mechanism of action of 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide and its effects on GABA receptors and other ion channels. Another direction is to explore the potential therapeutic applications of 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide in neurological disorders, cancer, and other diseases. 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide can also be used as a lead compound for the development of new drugs that target GABA receptors or other ion channels. Finally, the synthesis of 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide can be optimized to improve its yield, solubility, and pharmacological properties.
Métodos De Síntesis
The synthesis of 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide involves the reaction of N-cyclopropylbenzamide with acetic anhydride and methylamine. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The product is then purified by recrystallization or column chromatography. The yield of 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide can be improved by optimizing the reaction conditions such as temperature, time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has been studied for its potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has been shown to modulate the activity of GABA receptors, which are important targets for the treatment of anxiety, epilepsy, and other neurological disorders. 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has also been used as a pharmacological tool for studying the role of GABA receptors in cancer cells.
Propiedades
IUPAC Name |
2-[acetyl(methyl)amino]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)15(2)12-6-4-3-5-11(12)13(17)14-10-7-8-10/h3-6,10H,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBQOKGAETXLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[acetyl(methyl)amino]-N-cyclopropylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)



